7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS No.:
Cat. No.: VC13768218
Molecular Formula: C11H14BrN
Molecular Weight: 240.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrN |
|---|---|
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | 7-bromo-2,5-dimethyl-3,4-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-7-13(2)4-3-11(8)9/h5-6H,3-4,7H2,1-2H3 |
| Standard InChI Key | LXEAZSXUNFTLGE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC2=C1CCN(C2)C)Br |
| Canonical SMILES | CC1=CC(=CC2=C1CCN(C2)C)Br |
Introduction
Structural and Molecular Characteristics
The molecular structure of 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline features a bromine atom at the 7-position and methyl groups at the 2- and 5-positions of the isoquinoline backbone. The InChI code (InChI=1S/C11H14BrN/c1-8-5-10(12)6-9-7-13(2)4-3-11(8)9/h5-6H,3-4,7H2,1-2H3) and SMILES notation (CC1=CC(=CC2=C1CCN(C2)C)Br) provide precise representations of its stereochemistry and functional group arrangement . The bromine atom introduces electrophilic reactivity, facilitating participation in cross-coupling reactions, while the methyl groups enhance lipophilicity, potentially improving blood-brain barrier (BBB) penetration compared to non-methylated analogs.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.14 g/mol |
| IUPAC Name | 7-bromo-2,5-dimethyl-3,4-dihydro-1H-isoquinoline |
| InChIKey | LXEAZSXUNFTLGE-UHFFFAOYSA-N |
| logP (Predicted) | ~2.7 (estimated from analogs) |
Synthesis and Preparation
The synthesis of 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline typically employs multi-step organic reactions, with the Pictet-Spengler cyclization being a plausible route based on methodologies for related isoquinoline derivatives. This reaction involves the condensation of phenethylamine derivatives with carbonyl compounds under acidic conditions, followed by bromination and methylation steps. Industrial-scale synthesis may utilize continuous flow reactors to optimize yield and purity, as demonstrated for analogous brominated tetrahydroisoquinolines.
Critical Synthesis Challenges:
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Regioselectivity: Controlling bromine substitution at the 7-position requires careful selection of catalysts and reaction conditions.
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Steric Effects: The 2,5-dimethyl groups may hinder cyclization, necessitating elevated temperatures or high-pressure conditions.
Biological Activities and Mechanisms
While direct studies on 7-bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline are sparse, its structural analogs exhibit diverse biological activities:
Antimicrobial Effects
Tetrahydroisoquinolines with halogen substituents show moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) and Pseudomonas aeruginosa (MIC: 64–128 µg/mL). The mechanism likely involves disruption of bacterial membrane integrity or inhibition of efflux pumps.
Neuroprotective Applications
Methylated tetrahydroisoquinolines like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) inhibit monoamine oxidase (MAO-B), suggesting potential in neurodegenerative disease therapy. The 7-bromo-2,5-dimethyl derivative’s BBB penetration capacity warrants exploration in this context.
Applications in Pharmaceutical Research
7-Bromo-2,5-dimethyl-1,2,3,4-tetrahydroisoquinoline serves primarily as:
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Synthetic Intermediate: For constructing complex alkaloids and kinase inhibitors.
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Pharmacophore Scaffold: Modifications at the 7-position enable structure-activity relationship (SAR) studies targeting G-protein-coupled receptors (GPCRs).
Table 2: Comparative Pharmacological Profiles of Tetrahydroisoquinoline Derivatives
| Compound | BBB Penetration | MAO-B Inhibition | Anticancer Activity (IC50) |
|---|---|---|---|
| 7-Bromo-2,5-dimethyl-TIQ | High (predicted) | Not reported | Not tested |
| 6-Bromo-2,8-dimethyl-TIQ | High | Moderate | 12 µM (LLC cells) |
| 1MeTIQ | Moderate | Strong | N/A |
Future Research Directions
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Mechanistic Studies: Elucidate interactions with MAO-B, EGFR, or other therapeutic targets.
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SAR Optimization: Explore substituent effects at the 5- and 7-positions to enhance potency.
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In Vivo Toxicology**: Assess chronic toxicity and metabolic pathways in rodent models.
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